

Physical and chemical properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Imidazo[1,2-a]pyridine-3-carboxylate*

Cat. No.: B046784

[Get Quote](#)

An In-depth Technical Guide to Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Introduction

Ethyl imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic organic compound featuring a fused imidazopyridine ring system. This scaffold is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its prevalence in a wide array of biologically active molecules.^{[1][2]} Derivatives of the imidazo[1,2-a]pyridine core have demonstrated a broad spectrum of pharmacological activities, including antitubercular, anticancer, anti-inflammatory, and antiviral properties.^{[1][3][4][5]} This document provides a comprehensive overview of the known physical and chemical properties of **Ethyl Imidazo[1,2-a]pyridine-3-carboxylate**, detailed experimental protocols for its synthesis, and an exploration of its role as a key intermediate in the development of therapeutic agents.

Physical and Chemical Properties

The physical and chemical characteristics of **Ethyl Imidazo[1,2-a]pyridine-3-carboxylate** are foundational to its application in research and synthesis. The compound is typically a white solid at room temperature.^[6]

Table 1: Physical and Chemical Data for **Ethyl Imidazo[1,2-a]pyridine-3-carboxylate**

Property	Value	Source
Molecular Formula	$C_{10}H_{10}N_2O_2$	[7] [8]
Molecular Weight	190.20 g/mol	[7]
Appearance	White solid	[6]
Melting Point	50–51 °C	[6]
CAS Number	123531-52-2	[9]
Solubility	Soluble in organic solvents like Ethyl Acetate (EtOAc), Chloroform (CHCl ₃), and Dimethylformamide (DMF).	[6] [10]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of **Ethyl Imidazo[1,2-a]pyridine-3-carboxylate**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For **Ethyl Imidazo[1,2-a]pyridine-3-carboxylate**, the typical chemical shifts (δ) in CDCl₃ are:
 - 1.45 ppm (triplet, 3H, CH₃ of ethyl group)
 - 4.48 ppm (quartet, 2H, CH₂ of ethyl group)
 - 7.00 - 9.20 ppm (multiplets, 5H, aromatic protons of the imidazopyridine ring)[\[6\]](#)
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the mass-to-charge ratio of the molecule. The expected value for the protonated molecule [M+H]⁺ would be approximately 191.08.

Chemical Synthesis and Reactivity

The synthesis of the imidazo[1,2-a]pyridine core is versatile, with numerous established protocols. A prevalent and efficient method for synthesizing the 3-carboxylate derivative is

through a one-pot, two-step reaction involving a substituted 2-aminopyridine.[\[6\]](#)

The general synthetic approach involves the initial reaction of a 2-aminopyridine with an activating agent like N,N-Dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with an α -halo ester, such as ethyl bromoacetate.[\[6\]](#) This catalyst-free method is advantageous due to its mild reaction conditions and the high availability of starting materials.[\[11\]](#)[\[12\]](#)

The imidazo[1,2-a]pyridine ring is an electron-rich system, making it susceptible to electrophilic substitution. The C3 position is particularly reactive, allowing for various functionalizations, including alkylation and acylation, which are key steps in diversifying the core structure for drug discovery applications.[\[5\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols

One-Pot Synthesis of **Ethyl Imidazo[1,2-a]pyridine-3-carboxylate**[\[6\]](#)

This protocol details a convenient two-step, one-pot synthesis.

Materials:

- 2-aminopyridine (1 mmol)
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2 mmol)
- Dimethylformamide (DMF) (2 mL)
- Sodium bicarbonate (NaHCO_3) (1.5 mmol)
- Ethyl bromoacetate (1.3 mmol)
- Ethyl acetate (EtOAc)
- Water (H_2O)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A solution of 2-aminopyridine (1 mmol) and DMF-DMA (2 mmol) in 2 mL of DMF is stirred at 65 °C for 2 hours.
- After the initial reaction, sodium bicarbonate (1.5 mmol) and ethyl bromoacetate (1.3 mmol) are added sequentially to the mixture.
- The reaction mixture is then stirred at 85 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is diluted with 20 mL of water and extracted with ethyl acetate (3 x 20 mL).
- The combined organic extracts are washed with water and brine, then dried over anhydrous Na₂SO₄.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by silica gel column chromatography (using an ethyl acetate/hexane eluent system) to afford the pure **Ethyl Imidazo[1,2-a]pyridine-3-carboxylate**.

Biological Activity and Drug Development Potential

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.^{[1][4]} While **Ethyl Imidazo[1,2-a]pyridine-3-carboxylate** itself is primarily a synthetic intermediate, its derivatives, particularly the corresponding carboxamides, have shown potent biological activity.

Notably, this scaffold is a cornerstone in the development of new antitubercular agents.^{[3][15]} ^[16] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to create a library of N-substituted imidazo[1,2-a]pyridine-3-carboxamides.^[15] Many of these derivatives exhibit potent activity against both drug-sensitive and multi-drug-resistant strains of *Mycobacterium tuberculosis*.^{[3][16]}

The structure-activity relationship (SAR) studies indicate that modifications at the 3-position are crucial for potency. The nature of the substituent on the amide nitrogen significantly influences the antitubercular activity, demonstrating the importance of **Ethyl Imidazo[1,2-a]pyridine-3-carboxylate** as a versatile starting material for generating chemical diversity.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Ethyl imidazo[1,2-a]pyridine-5-carboxylate | C10H10N2O2 | CID 11127069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl imidazo[1,2-a]pyridine-7-carboxylate | CymitQuimica [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. CAS 372147-49-4: ethylH-imidazo[1,2-a]pyridine-2-carboxyla... [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046784#physical-and-chemical-properties-of-ethyl-imidazo-1-2-a-pyridine-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com